molecular formula C11H17NO5 B13331421 (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B13331421
M. Wt: 243.26 g/mol
InChI Key: YWYHGYIGIPKREA-RDDDGLTNSA-N
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Description

(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[221]heptane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Diels-Alder reaction, followed by functional group transformations to introduce the tert-butoxycarbonyl and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is crucial to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid apart is its bicyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific structural features .

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

(1R,4R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-7-4-11(12,6-16-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m1/s1

InChI Key

YWYHGYIGIPKREA-RDDDGLTNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@]1(CO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(CO2)C(=O)O

Origin of Product

United States

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